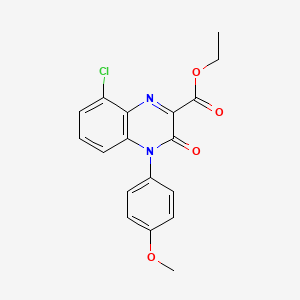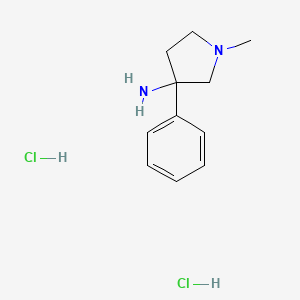
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .
Análisis De Reacciones Químicas
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways within cells .
Comparación Con Compuestos Similares
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride: This compound has a similar structure but differs in the position of the phenyl group.
[(1-phenylpyrrolidin-3-yl)methyl]amine dihydrochloride: Another structurally related compound with different substituents on the pyrrolidine ring.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18Cl2N2 |
|---|---|
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
1-methyl-3-phenylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-8-7-11(12,9-13)10-5-3-2-4-6-10;;/h2-6H,7-9,12H2,1H3;2*1H |
Clave InChI |
KTRSJLOTHIHTBT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)(C2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
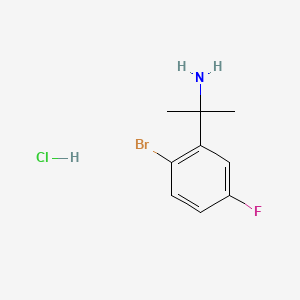

![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
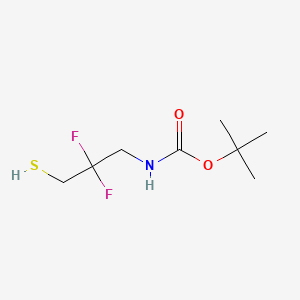

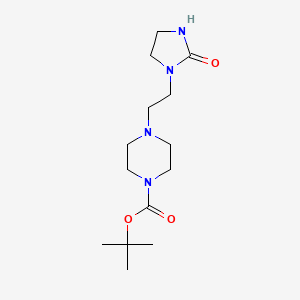
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)

![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)
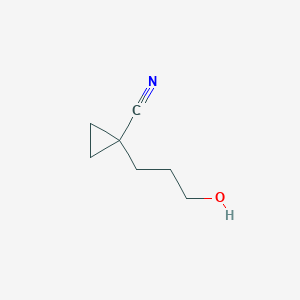
![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)
